molecular formula C9H13NO3 B12962348 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

Katalognummer: B12962348
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: PHEMMEHSXSGNIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid: is a bicyclic compound that features a unique structural motif. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The bicyclic structure provides a rigid framework that can be exploited in the design of biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds. This reaction results in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, the compound can catalyze the oxidation of alcohols to carbonyl compounds through a catalytic system involving 9-azabicyclo[3.3.1]nonane N-oxyl and copper complexes . The rigid bicyclic structure allows for precise interactions with target molecules, enhancing its efficacy in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides a rigid framework for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry and materials science distinguish it from other similar compounds.

Eigenschaften

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid

InChI

InChI=1S/C9H13NO3/c11-7-6-2-1-3-9(7,8(12)13)5-10-4-6/h6,10H,1-5H2,(H,12,13)

InChI-Schlüssel

PHEMMEHSXSGNIE-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CNCC(C1)(C2=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.